3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide
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Overview
Description
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with an amino group and a difluoropiperidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 4,4-difluoropiperidine with appropriate reagents under controlled conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Benzamide Formation: The final step involves the formation of the benzamide core by reacting the intermediate with N-methylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluoropiperidinyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4,4-difluoropiperidin-1-yl)benzenesulfonamide
- Ethyl 3-amino-4-(4,4-difluoropiperidin-1-yl)benzoate
Uniqueness
3-Amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its difluoropiperidinyl moiety and benzamide core make it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H17F2N3O |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-amino-4-(4,4-difluoropiperidin-1-yl)-N-methylbenzamide |
InChI |
InChI=1S/C13H17F2N3O/c1-17-12(19)9-2-3-11(10(16)8-9)18-6-4-13(14,15)5-7-18/h2-3,8H,4-7,16H2,1H3,(H,17,19) |
InChI Key |
WFPBSQAYFLEYCG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CCC(CC2)(F)F)N |
Origin of Product |
United States |
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